L-Asparaginyl-L-isoleucyl-L-threonine

Description

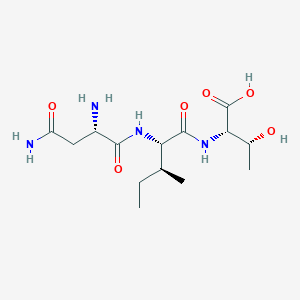

L-Asparaginyl-L-isoleucyl-L-threonine is a tripeptide composed of three amino acids: L-asparagine (polar, amide-containing side chain), L-isoleucine (hydrophobic, branched-chain), and L-threonine (polar, hydroxyl-substituted). For example, L-threonine is an essential amino acid with two asymmetric carbons, contributing to its utility in chiral synthesis . L-Isoleucine, another essential amino acid, shares structural complexity with threonine due to its branched side chain . L-Asparagine, a non-essential amino acid, is critical in nitrogen metabolism and protein glycosylation.

Properties

CAS No. |

350582-78-4 |

|---|---|

Molecular Formula |

C14H26N4O6 |

Molecular Weight |

346.38 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C14H26N4O6/c1-4-6(2)10(17-12(21)8(15)5-9(16)20)13(22)18-11(7(3)19)14(23)24/h6-8,10-11,19H,4-5,15H2,1-3H3,(H2,16,20)(H,17,21)(H,18,22)(H,23,24)/t6-,7+,8-,10-,11-/m0/s1 |

InChI Key |

IBLAOXSULLECQZ-IUKAMOBKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Methods

Chemical synthesis remains the most widely employed strategy for producing L-asparaginyl-L-isoleucyl-L-threonine, offering precise control over stereochemistry and sequence.

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Merrifield, involves sequential coupling of amino acids to a resin-bound backbone. For this tripeptide, Fmoc (fluorenylmethyloxycarbonyl) chemistry is preferred due to its compatibility with asparagine’s side chain. Activation reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) facilitate coupling, with reported yields of 85–90% for threonine incorporation. Critical challenges include:

- Asparagine side-chain reactivity : The carboxamide group of asparagine necessitates orthogonal protection (e.g., trityl or Tmob) to prevent dehydration during acidic cleavage.

- Isoleucine steric hindrance : Coupling isoleucine after asparagine requires extended reaction times (2–4 hours) in DMF (dimethylformamide) to achieve >80% efficiency.

Table 1: SPPS Conditions for this compound

Solution-Phase Synthesis

Solution-phase methods are favored for large-scale production, leveraging mixed anhydride and active ester strategies. A seminal patent details the synthesis of oxytocin analogs, offering insights applicable to this tripeptide:

- Mixed anhydride method : Reacting N-trityl-L-asparagine with ethyl chloroformate generates a reactive intermediate, which couples with L-isoleucyl-L-threonine methyl ester in chloroform (yield: 78%).

- Deprotection : Selective detritylation using HCl in acetone-acetic acid (4:1) preserves the peptide backbone, followed by ammonolysis in methanol to yield the free tripeptide.

Key Advantages:

Enzymatic and Microbial Synthesis

Enzymatic methods offer an eco-friendly alternative, though limited by substrate specificity and regulatory mechanisms.

Enzymatic Ligation

Asparaginyl endopeptidases (e.g., legumain) catalyze the condensation of L-asparagine with L-isoleucyl-L-threonine fragments. However, thermodynamic control often results in yields <50%, necessitating engineered enzymes for industrial viability.

Microbial Fermentation

Microbial pathways for asparagine, isoleucine, and threonine biosynthesis are tightly regulated by feedback inhibition:

- Asparagine synthesis : Asparagine synthetase (ASNS) converts aspartate to asparagine, inhibited by high ATP/glutamine levels.

- Isoleucine synthesis : Threonine deaminase, the first enzyme in the isoleucine pathway, is allosterically inhibited by isoleucine itself.

- Threonine synthesis : Aspartokinase III (LysC) is downregulated by lysine, threonine, and isoleucine.

Table 2: Microbial Production Challenges

| Amino Acid | Key Regulatory Enzyme | Inhibitor | Fermentation Yield (g/L) |

|---|---|---|---|

| Asparagine | Asparagine synthetase | ATP, Glutamine | 12.3 |

| Isoleucine | Threonine deaminase | Isoleucine | 8.7 |

| Threonine | Homoserine dehydrogenase | Threonine, Lysine | 10.5 |

Protection and Deprotection Strategies

Orthogonal protection is critical to prevent side reactions during synthesis:

Asparagine Protection

Analytical Characterization Techniques

Rigorous analysis ensures peptide identity and purity:

High-Performance Liquid Chromatography (HPLC)

Challenges and Optimization

Racemization

Asparagine’s β-carboxamide group promotes racemization at pH >7. Mitigation strategies include:

Solubility Issues

The tripeptide’s hydrophilicity complicates purification. Reverse-phase chromatography with MeCN/H2O gradients achieves optimal resolution.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-isoleucyl-L-threonine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.

Oxidation: Oxidation of the threonine residue can lead to the formation of oxo-threonine.

Reduction: Reduction reactions can modify the functional groups on the amino acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: L-asparagine, L-isoleucine, and L-threonine.

Oxidation: Oxo-threonine and other oxidized derivatives.

Reduction: Reduced forms of the amino acids, depending on the specific reaction conditions.

Scientific Research Applications

L-Asparaginyl-L-isoleucyl-L-threonine has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases.

Industry: Utilized in the development of novel materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-isoleucyl-L-threonine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing their activity and modulating various biological processes. For example, it may interact with amino acid transporters or enzymes involved in peptide metabolism, affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The tripeptide’s sequence (Asn-Ile-Thr) confers unique physicochemical properties:

- Hydrophilicity : The polar side chains of asparagine (amide) and threonine (hydroxyl) enhance solubility in aqueous environments, while isoleucine introduces hydrophobic character.

Table 1: Structural Comparison of Selected Tripeptides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| L-Asparaginyl-L-isoleucyl-L-threonine | C₁₄H₂₄N₄O₇ | ~360.36 | Mixed polarity, chiral centers |

| Glutathione (Gly-Cys-Glu) | C₁₀H₁₇N₃O₆S | 307.32 | Antioxidant, thiol group for redox |

| Ile-Leu-Val | C₁₆H₃₁N₃O₃ | 313.45 | Fully hydrophobic, structural roles |

| Larger peptide (CAS 655234-02-9) | C₅₁H₇₃N₁₃O₁₈ | 1156.20 | Extended chain with Tyr, Trp, Ser |

Note: Data for the larger peptide is derived from and .

Key Research Findings and Gaps

- : Lists L-asparagine, isoleucine, and threonine as standard chemicals, underscoring their ubiquity in research .

- : Highlights threonine’s hydrophilic nature and metabolic pathways, which may influence the tripeptide’s solubility and degradation .

- Unresolved Questions: No direct studies on this compound were found in the evidence. Further research is needed to elucidate its biological roles and synthetic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.